Tempone 15N,D16

EPR spectroscopy Hyperfine coupling Spectral resolution

Select Tempone 15N,D16 to eliminate the sensitivity and resolution compromises inherent in conventional 14N or singly-labeled nitroxides. This dual 15N, d16-labeled 4-Oxo-TEMPO collapses the characteristic three-line EPR spectrum to a narrow two-line signal while suppressing proton hyperfine broadening, delivering up to 4-fold signal enhancement in oligonucleotide detection, 40% higher DNP enhancement factors, and 50 μm spatial resolution in EPR oximetry. Generic Tempone or partially labeled analogs impose quantifiable SNR deficits and ambiguous readouts in tissue oxygenation mapping, DEER/PELDOR distance measurements, and multiplexed assays. Procure this specific dual-labeled standard to ensure reproducibility and maximum data quality in your most demanding biophysical and biomedical EPR applications.

Molecular Formula C9H16NO2
Molecular Weight 187.32 g/mol
Cat. No. B12061225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTempone 15N,D16
Molecular FormulaC9H16NO2
Molecular Weight187.32 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(N1[O])(C)C)C
InChIInChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1
InChIKeyWSGDRFHJFJRSFY-ZDYDSYIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tempone 15N,D16: Isotopically Labeled Nitroxide Spin Probe for Advanced EPR and DNP Applications


Tempone 15N,D16 (4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl, CAS 80404-14-4) is a stable nitroxide free radical engineered for advanced electron paramagnetic resonance (EPR) spectroscopy and dynamic nuclear polarization (DNP) . It features dual isotopic labeling: 15N substitution at the nitroxide nitrogen atom and perdeuteration (d16) of all hydrogen atoms . This labeling is not merely for structural confirmation; it fundamentally alters the spin physics to overcome the intrinsic limitations of conventional 14N-nitroxides, such as spectral congestion and hyperfine broadening, which restrict sensitivity and resolution in demanding biophysical and biomedical measurements .

Why Standard 14N or Protonated Tempone Analogs Cannot Replace Tempone 15N,D16 in Quantitative EPR Assays


Procurement of generic, non-isotopically labeled Tempone (14N, protonated) or even singly-labeled variants introduces quantifiable performance deficits that compromise experimental outcomes. 14N-nitroxides exhibit a characteristic three-line EPR spectrum due to the I=1 nuclear spin, which inherently distributes signal intensity and broadens linewidths via unresolved proton hyperfine couplings [1][2]. This spectral complexity reduces sensitivity and creates ambiguity in crowded biological environments. Deuterated 14N-Tempone narrows lines but retains the three-line pattern, while 15N-Tempone simplifies the spectrum to two lines but lacks the additional linewidth narrowing from deuteration. Tempone 15N,D16 uniquely combines these modifications: the I=1/2 15N nucleus reduces spectral multiplicity, and perdeuteration collapses hyperfine structure, synergistically maximizing peak intensity and resolution [3]. Substituting with any analog directly degrades signal-to-noise ratio (SNR), spatial resolution in imaging, and the precision of dynamic measurements like oximetry, as quantified below.

Quantitative Performance Evidence: Tempone 15N,D16 vs. 14N and Protonated Analogs


Spectral Simplification: Reduction from Three to Two Hyperfine Lines

Tempone 15N,D16 produces an EPR spectrum with only two absorption peaks, whereas standard Tempone (14N, protonated) yields three peaks [1]. This reduction in spectral multiplicity directly translates to increased peak intensity for a given concentration, improving the lower limit of detection.

EPR spectroscopy Hyperfine coupling Spectral resolution

Enhanced Sensitivity in DNA Detection: Up to 4-Fold EPR Signal Increase

In a DNA probe assay, oligonucleotides labeled with 4-amino-TEMPO-15N-d16 exhibited a 4-fold higher EPR signal intensity compared to those labeled with non-deuterated, 14N 4-amino-TEMPO [1]. The 14N-deuterated analog showed a 3-fold increase, highlighting the additive benefit of 15N substitution.

DNA probe EPR sensitivity Isotopic labeling

Superior Dynamic Nuclear Polarization (DNP) Enhancement for OMRI

15N,D-labeled oxo-TEMPO demonstrated the highest enhancement factor among a series of synthesized nitroxyl probes for Overhauser-enhanced MRI (OMRI) [1]. The study explicitly attributes this to the combined effect of 15N (reducing spectral multiplicity) and deuteration (narrowing linewidth). Deuterated 15N-nitroxides show a 40% increase in DNP factor over their non-deuterated 15N counterparts [2].

Dynamic Nuclear Polarization OMRI Overhauser effect

Linewidth Narrowing and Increased Lorentzian Component

Deuteration of nitroxide radicals, including the 15N-D16 compound, results in significantly narrower EPR linewidths and an increased Lorentzian component compared to their undeuterated analogs [1]. This line narrowing is a direct consequence of replacing proton hyperfine couplings with much smaller deuterium couplings, which collapses unresolved superhyperfine structure.

EPR linewidth Spectral resolution Deuteration

Extended Electron Spin Relaxation Time (T2) for Pulsed EPR

Among several nitroxides evaluated for in vivo pulsed EPR imaging, deuterated 15N-Tempone (15N-PDT) was found to have the longest electron spin-spin relaxation time (T2) [1]. This property is critical for pulsed EPR techniques like electron spin echo envelope modulation (ESEEM) and double electron-electron resonance (DEER), where a long T2 directly expands the measurable distance range and improves signal fidelity.

Pulsed EPR Relaxation time In vivo imaging

Primary Research and Industrial Application Scenarios for Tempone 15N,D16


High-Resolution In Vivo EPR Imaging and Oximetry

Tempone 15N,D16 is optimal for in vivo EPR imaging to map tissue oxygenation and redox status. Its extended T2 and narrowed linewidth enable higher spatial resolution (e.g., up to 50 μm in phantom studies [6]) and more accurate oxygen quantification in real time, as demonstrated in human skin [6] and mitochondrial oxygen consumption assays [5]. The compound's enhanced sensitivity allows for detection of subtle changes in oxygen partial pressure, which is critical for studying ischemia, tumor hypoxia, and therapeutic response.

Sensitive DNA/RNA Detection Assays

When conjugated to oligonucleotides, Tempone 15N,D16 significantly boosts EPR signal intensity in nucleic acid detection assays [6]. The 4-fold signal increase over non-labeled probes translates to lower limits of detection and the ability to perform multiplexed detection of different target sequences in a single sample, owing to the non-overlapping EPR spectra of different isotopically labeled probes [6]. This is particularly valuable for diagnostic applications where sample material is limited.

DNP-Enhanced NMR Spectroscopy

As a polarizing agent (PA) in Dynamic Nuclear Polarization (DNP), Tempone 15N,D16 delivers a 40% higher enhancement factor compared to non-deuterated 15N-nitroxides [6]. This leads to a dramatic reduction in NMR acquisition time. For instance, a DNP-NMR spectrum of 200 mM 13CHCl3 with 10 mM of the compound achieved in 4 scans what would otherwise require 32 scans under Boltzmann equilibrium, effectively accelerating data collection by 8-fold for that specific experiment [5]. This makes it indispensable for studying challenging samples with low concentrations or low natural abundance nuclei.

Quantitative Protein Structure and Dynamics by Pulsed EPR

For site-directed spin labeling (SDSL) in structural biology, the long T2 of Tempone 15N,D16 is a decisive advantage [6]. It extends the measurable distance range in DEER/PELDOR experiments, which are used to map protein conformations and complexes. The narrow, two-line spectrum also simplifies data analysis in multi-frequency or orientation-selective experiments, improving the precision of distance distributions and enabling the study of more complex and larger biological systems.

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